N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide
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Description
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antiallergic Agents
Research on new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the queried compound, has shown significant promise as antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with variations in the indole substituents and alkyl chain length leading to significant enhancements in activity. One derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated potent antiallergic activity, being more effective than astemizole in inhibiting histamine release and cytokine production, indicating potential applications in treating allergic responses (Cecilia Menciu et al., 1999).
Corrosion Inhibitors
Another research application for compounds related to the query involves the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. These compounds have been shown to effectively prevent steel corrosion in acidic and oil mediums, suggesting their potential industrial applications in corrosion protection. The effectiveness of these inhibitors highlights the versatility of pyridine and indole derivatives in material science (A. Yıldırım & M. Cetin, 2008).
Anticancer Agents
The research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has extended into the development of novel anticancer agents. These studies focus on synthesizing and evaluating the antiallergic and anticancer properties of related compounds, with specific derivatives showing promising results in preclinical models. The molecular docking and in silico studies of these compounds provide insights into their potential mechanisms of action and therapeutic applications in cancer treatment (C. Gopi & M. Dhanaraju, 2020).
Molecular Docking and Drug Design
The structural features of indole and pyridine derivatives make them suitable candidates for drug design and discovery. Research involving the synthesis, characterization, and molecular docking analysis of these compounds aims at understanding their interaction with biological targets. Such studies are crucial in the development of new therapeutic agents, with applications ranging from anti-inflammatory and anticancer to antimalarial treatments. This broad spectrum of activity underscores the importance of these compounds in medicinal chemistry and drug development (F. H. Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(11-17-14-24-19-8-2-1-7-18(17)19)25-13-16-6-4-10-23-21(16)15-5-3-9-22-12-15/h1-10,12,14,24H,11,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGBNZLHKXCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.